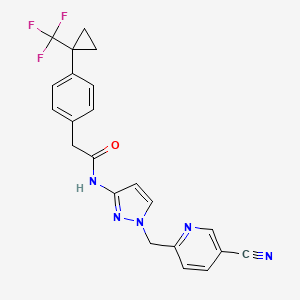

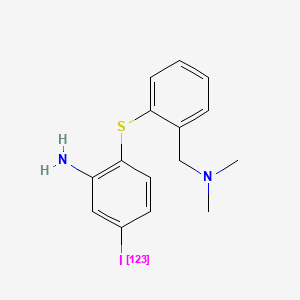

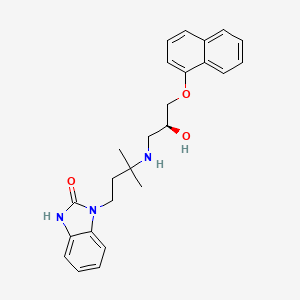

3-Morpholinone, 4-(2-((3R)-1-ethyl-5-oxo-4,4-diphenyl-3-pyrrolidinyl)ethyl)-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 4-(4-aminophenyl)-3-morpholone involves hydrogenation reduction and reactions with tert-butyloxycarbonyl chloride and chloracetyl chloride . Another method involves the one-pot synthesis of urea derivatives from 4-(4-aminophenyl)-3-morpholinone via in situ generated isocyanate through a continuous-flow system .Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Characterization

Ketodoxapram has been used in pharmacokinetic studies. For instance, an ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) assay was developed for the simultaneous measurement of doxapram and its active metabolite 2-ketodoxapram . This assay was successfully applied to the creation of pharmacokinetic data for doxapram, possibly improving the safety of its usage .

Atrial Fibrillation Treatment

Ketodoxapram has been introduced as a possible new option for atrial fibrillation (AF) treatment in a porcine animal model . AF is an arrhythmia associated with an increased stroke risk and mortality rate .

Protein Binding Studies

The protein binding of doxapram and 2-ketodoxapram has been studied. Protein binding was 95.5 ± 0.9% for doxapram and 98.4 ± 0.3% for 2-ketodoxapram .

Brain-to-Plasma Ratio Studies

The brain-to-plasma ratio of doxapram and 2-ketodoxapram has been investigated. The brain-to-plasma ratio was 0.58 ± 0.24 for doxapram and 0.12 ± 0.02 for 2-ketodoxapram .

Antiarrhythmic Potential Comparison

The antiarrhythmic potential of doxapram and its metabolite ketodoxapram has been compared . Ketodoxapram with its longer t1/2, reduced crossing of the BBB and higher Cmax points towards a possible superiority in the treatment of AF compared to doxapram .

Animal Model Studies

Ketodoxapram has been used in animal model studies. For instance, three German Landrace pigs were treated with intravenous doxapram (1 mg/kg) to better understand its pharmacokinetics .

Wirkmechanismus

Target of Action

Ketodoxapram, also known as AHR-5955, ®-, primarily targets the TASK-1 channel . The TASK-1 channel has been identified as a potential target for the therapy of atrial fibrillation (AF). It is almost exclusively expressed in the atria and is significantly upregulated in AF patients .

Mode of Action

Ketodoxapram interacts with its primary target, the TASK-1 channel, by inhibiting it . This inhibition is thought to play a crucial role in the shortening of the atrial action potential observed during AF .

Biochemical Pathways

The inhibition of the TASK-1 channel by Ketodoxapram affects the biochemical pathways involved in atrial fibrillation. By inhibiting the TASK-1 channel, Ketodoxapram can potentially terminate AF and restore sinus rhythm (SR) .

Pharmacokinetics

Ketodoxapram exhibits a longer terminal half-life (t1/2) of 1.71 hours and a higher maximal concentration (Cmax; 4,604 ng/ml) compared to its parent compound, Doxapram . It also shows a reduced crossing of the blood-brain barrier (BBB), as indicated by a lower brain-to-plasma ratio .

Result of Action

The molecular and cellular effects of Ketodoxapram’s action are primarily seen in its strong inhibitory effects on the TASK-1 channel . This inhibition leads to changes in the atrial action potential, which can potentially terminate AF and restore SR .

Action Environment

The action, efficacy, and stability of Ketodoxapram can be influenced by various environmental factors. For instance, the compound’s ability to cross the BBB can affect its distribution within the body . Furthermore, its pharmacokinetic properties, such as its half-life and maximal concentration, can also be influenced by factors such as the route of administration and the presence of other drugs .

Eigenschaften

IUPAC Name |

4-[2-[(3R)-1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl]ethyl]morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCHHQQQMSDZLP-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@H](C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Morpholinone, 4-(2-((3R)-1-ethyl-5-oxo-4,4-diphenyl-3-pyrrolidinyl)ethyl)- | |

CAS RN |

1415394-63-6 | |

| Record name | AHR-5955, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415394636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AHR-5955, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQK98P3YRK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the typical half-life of doxapram in humans?

A1: Following intravenous administration in healthy volunteers, the mean half-life of doxapram ranged from 2.4 to 4.1 hours, with an average of 3.4 hours during the 4-12 hour period post-administration. [] This indicates that it takes approximately 3-4 hours for the concentration of doxapram in the bloodstream to decrease by half.

Q2: How is doxapram metabolized in the human body?

A2: Doxapram undergoes extensive metabolism in the body. Less than 5% of an intravenous dose is excreted unchanged in urine within 24 hours. [] While the exact metabolic pathways are not fully elucidated in the provided research, one significant metabolite, AHR 5955, has been identified in plasma at levels comparable to doxapram itself and exhibits a similar half-life. [] Further research is needed to fully characterize the metabolic fate of doxapram.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

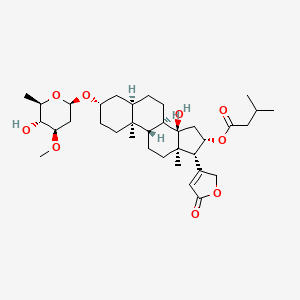

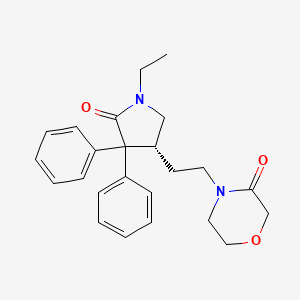

![1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-10-methyl-4-[[[(1-methylethoxy)carbonyl]oxy]methoxy]-4-oxido-1,8-dioxo-5,7,9-trioxa-4-phosphaundec-1-yl]-, butyl ester](/img/structure/B605163.png)

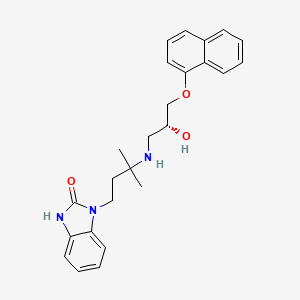

![(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide](/img/structure/B605164.png)

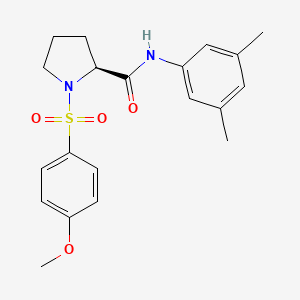

![N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide](/img/structure/B605167.png)